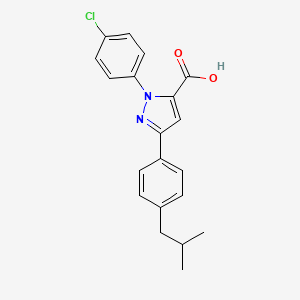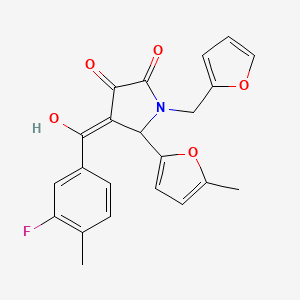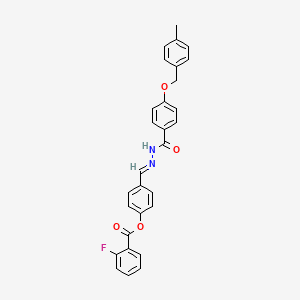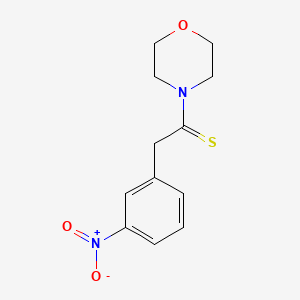
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromobenzoyl, carbohydrazonoyl, naphthyl, and chlorobenzoate groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-bromobenzoyl chloride and 2-naphthylamine. These intermediates undergo a series of reactions, including acylation, condensation, and esterification, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .
Applications De Recherche Scientifique
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 3-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its naphthyl group, in particular, distinguishes it from other similar compounds, providing additional aromaticity and stability.
Propriétés
Numéro CAS |
767332-53-6 |
|---|---|
Formule moléculaire |
C25H16BrClN2O3 |
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H16BrClN2O3/c26-19-10-5-17(6-11-19)24(30)29-28-15-22-21-4-2-1-3-16(21)9-14-23(22)32-25(31)18-7-12-20(27)13-8-18/h1-15H,(H,29,30)/b28-15+ |
Clé InChI |
CEJNELISPQMFBG-RWPZCVJISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-5-bromo-1-butyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12018700.png)
![(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12018701.png)


![(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018717.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12018730.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018732.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018741.png)



![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018788.png)
